molecular formula C20H15Cl2NO5S2 B2539194 2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide CAS No. 251096-73-8

2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide

Cat. No.: B2539194
CAS No.: 251096-73-8
M. Wt: 484.36
InChI Key: ATPBDDGTYDINTO-UHFFFAOYSA-N
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Description

2-Chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide is a poly-substituted aromatic compound characterized by two chlorophenyl groups, a methylsulfonyl (Ms) moiety, and a carboxamide functional group. The molecule’s core structure comprises a central benzene ring substituted at the 2-position with chlorine and at the 4-position with a methylsulfonyl group. The carboxamide nitrogen is further linked to a phenyl ring bearing a 2-chlorophenylsulfonyl substituent. This architecture confers significant steric bulk and electronic complexity due to the electron-withdrawing sulfonyl and chlorine groups, which likely influence its physicochemical properties (e.g., solubility, stability) and biological interactions .

For instance, sulfonamide derivatives often exhibit inhibitory activity against carbonic anhydrases, while benzamide analogs are explored as intermediates in anticancer drug synthesis .

Properties

IUPAC Name

2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO5S2/c1-29(25,26)15-10-11-16(18(22)12-15)20(24)23-13-6-8-14(9-7-13)30(27,28)19-5-3-2-4-17(19)21/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPBDDGTYDINTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure

This compound belongs to a class of sulfonamide derivatives, characterized by the presence of sulfonyl groups and a chloro substituent that may influence its biological activity. The structural formula is represented as follows:

C15H14ClN3O4S2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_4\text{S}_2

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the following areas:

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogenated phenyl rings enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}Potentially effectivePending further studyPending further study

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. A study indicated that derivatives showed selective inhibition of COX-2 over COX-1, suggesting potential use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs .

Table 2: COX Inhibition Potency

Compound NameIC50 (µM)Selectivity Index
Compound A (reference)0.10132
2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}TBDTBD

The mechanisms underlying the biological activities of this compound are complex and involve interactions at the molecular level. For antimicrobial activity, it is hypothesized that the sulfonamide moiety interferes with bacterial folic acid synthesis by mimicking p-aminobenzoic acid (PABA), a critical substrate in bacterial metabolism .

For anti-inflammatory effects, the selective inhibition of COX-2 suggests that this compound may modulate inflammatory pathways without significantly affecting homeostatic functions mediated by COX-1 .

Case Studies

  • Antimicrobial Testing : A study involving various chloroacetamides demonstrated that compounds with para-substituted halogenated phenyl groups exhibited superior antimicrobial activity against MRSA and other pathogens, indicating that structural modifications can enhance efficacy .
  • Inflammation Models : In vivo studies using animal models showed that compounds structurally related to this compound significantly reduced inflammation markers when administered in inflammatory models, suggesting therapeutic potential for chronic inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs.
  • Halogen Effects : Chlorine (electron-withdrawing) vs. iodine (larger, polarizable) influences crystal packing and intermolecular interactions. For example, iodine in may enhance halogen bonding, whereas chlorine promotes hydrogen bonding.
  • Dual Sulfonyl Groups : The target compound’s dual sulfonyl groups (methylsulfonyl and chlorophenylsulfonyl) likely increase acidity of the carboxamide N–H, favoring dimerization via hydrogen bonds, as seen in .

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogs with sulfonamide/carboxamide groups and aromatic substituents exhibit high melting points (e.g., 223–225°C for disulfonamide 5a , 168–170°C for imidazole-containing carboxamide ), suggesting similar thermal stability.
  • Hydrogen Bonding : Crystallographic studies of benzamide analogs (e.g., ) reveal N–H···O sulfonyl interactions forming centrosymmetric dimers, a feature likely shared by the target compound.

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